p-(t-BUTYLDIMETHYLSILOXY)STYRENE
Overview
Description
P-(t-BUTYLDIMETHYLSILOXY)STYRENE, also known as tert-butyl- (4-ethenylphenoxy)-dimethylsilane, is a chemical compound with the molecular formula C14H22OSi . It is also known by other names such as 4- (t-butyldimethylsilyloxy)styrene and 4- (T-Butyldimethylsiloxy)Styrene .
Molecular Structure Analysis
The molecular weight of p-(t-BUTYLDIMETHYLSILOXY)STYRENE is 234.41 g/mol . The InChI representation of its structure isInChI=1S/C14H22OSi/c1-7-12-8-10-13 (11-9-12)15-16 (5,6)14 (2,3)4/h7-11H,1H2,2-6H3
. The Canonical SMILES representation is CC (C) (C) [Si] (C) (C)OC1=CC=C (C=C1)C=C
. Physical And Chemical Properties Analysis
P-(t-BUTYLDIMETHYLSILOXY)STYRENE has a boiling point of 80°C at 0.075 mmHg and a density of 0.922 g/mL . Its refractive index at 20°C is 1.5091 . It has a topological polar surface area of 9.2 Ų .Scientific Research Applications
- Poly(styrene-b-isobutylene-b-styrene) (SIBS) Triblock Copolymers : These triblock copolymers are employed as drug carriers in medical applications. For instance, the TAXUS Express Paclitaxel-Eluting Coronary Stent system (Boston Scientific Corporation) utilizes SIBS as the polymer matrix for controlled drug delivery .
- Drug-Polymer Miscibility Enhancement : PIB-based TPEs (thermoplastic elastomers) are relatively hydrophobic, limiting their compatibility with hydrophilic drugs like paclitaxel. However, introducing polar groups (such as those found in p-(t-BUTYLDIMETHYLSILOXY)STYRENE) can improve drug-polymer miscibility, enhancing drug release properties .
- Heck Cross-Coupling Reactions : p-(t-BUTYLDIMETHYLSILOXY)STYRENE can serve as a substrate in Heck cross-coupling reactions. These reactions allow the synthesis of substituted protected hydroxy functional styrenes, which find applications in organic synthesis and materials science .
- Thermoplastic Elastomers (TPEs) : The unique structure of p-(t-BUTYLDIMETHYLSILOXY)STYRENE allows it to be incorporated into block copolymers, contributing to the design of TPEs. These TPEs exhibit superior oxidative, chemical, and thermal stability, making them suitable for various applications .
- Barrier Properties and Damping : TPEs based on p-(t-BUTYLDIMETHYLSILOXY)STYRENE possess excellent barrier properties and damping characteristics. These properties are valuable in applications such as gaskets, seals, and vibration-damping materials .
- Drug Delivery Matrices : The poly(styrene-b-isobutylene-b-styrene) triblock copolymer, including p-(t-BUTYLDIMETHYLSILOXY)STYRENE, is used as a drug carrier matrix in medical devices. Its controlled release properties are crucial for drug-eluting stents and other implantable devices .
- Synthetic Building Block : p-(t-BUTYLDIMETHYLSILOXY)STYRENE serves as a versatile synthetic intermediate. Its unique structure allows for further functionalization, making it valuable in the synthesis of more complex molecules .
Polymer Chemistry and Drug Delivery
Organic Synthesis and Catalysis
Materials Science and Polymer Engineering
Pharmaceutical Industry
Chemical Intermediates
Safety And Hazards
properties
IUPAC Name |
tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPBMCKCBQURHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84516-63-2 | |
Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60451332 | |
Record name | 4-(t-butyldimethylsilyloxy)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(t-BUTYLDIMETHYLSILOXY)STYRENE | |
CAS RN |
84494-81-5 | |
Record name | 4-(t-butyldimethylsilyloxy)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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